N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide
Overview
Description
N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide is a useful research compound. Its molecular formula is C10H8F3N3O and its molecular weight is 243.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.
Mode of Action
this compound acts as a non-competitive antagonist of the GABA-gated chloride channel When this compound is bound to the receptor, it changes the receptor’s conformation in a way that inhibits the opening of the chloride channel, even in the presence of gaba . This inhibition causes a paralytic action in the target organism, leading to death .
Biochemical Pathways
It is known that the compound’s action on the gaba receptor disrupts the normal functioning of the nervous system in the target organism, leading to paralysis and death .
Pharmacokinetics
The introduction of the trifluoromethyl group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
Result of Action
The primary result of the action of this compound is the paralysis and subsequent death of the target organism. This is due to the compound’s inhibitory effect on the GABA-gated chloride channel, which disrupts the normal functioning of the nervous system .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the development mode of the transportation industry has shifted from the extensive input growth relying on factors to the growth of total factor productivity . .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)4-14-9(17)6-1-2-7-8(3-6)16-5-15-7/h1-3,5H,4H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWYGOIDMQQMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC(F)(F)F)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.